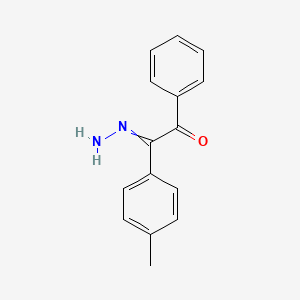
2-Hydrazinylidene-2-(4-methylphenyl)-1-phenylethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydrazinylidene-2-(4-methylphenyl)-1-phenylethan-1-one is a chemical compound with the molecular formula C15H14N2O. It is known for its unique structure, which includes a hydrazone functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydrazinylidene-2-(4-methylphenyl)-1-phenylethan-1-one typically involves the reaction of 4-methylbenzaldehyde with phenylhydrazine in the presence of an acid catalyst. The reaction proceeds through the formation of a hydrazone intermediate, which is then isolated and purified .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Commonly, the process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Hydrazinylidene-2-(4-methylphenyl)-1-phenylethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Corresponding oxides and ketones.
Reduction: Amines and hydrazines.
Substitution: Various substituted hydrazones depending on the nucleophile used.
Scientific Research Applications
2-Hydrazinylidene-2-(4-methylphenyl)-1-phenylethan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Mechanism of Action
The mechanism of action of 2-Hydrazinylidene-2-(4-methylphenyl)-1-phenylethan-1-one involves its interaction with specific molecular targets. The hydrazone group can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition of enzyme activity. This interaction disrupts normal cellular processes, which is the basis for its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Hydrazinylidene-2-(4-chlorophenyl)-1-phenylethan-1-one
- 2-Hydrazinylidene-2-(4-nitrophenyl)-1-phenylethan-1-one
- 2-Hydrazinylidene-2-(4-methoxyphenyl)-1-phenylethan-1-one
Uniqueness
2-Hydrazinylidene-2-(4-methylphenyl)-1-phenylethan-1-one is unique due to the presence of the methyl group on the phenyl ring, which influences its chemical reactivity and biological activity. This structural variation can lead to differences in the compound’s interaction with molecular targets and its overall efficacy in various applications .
Properties
CAS No. |
23722-46-5 |
|---|---|
Molecular Formula |
C15H14N2O |
Molecular Weight |
238.28 g/mol |
IUPAC Name |
2-hydrazinylidene-2-(4-methylphenyl)-1-phenylethanone |
InChI |
InChI=1S/C15H14N2O/c1-11-7-9-12(10-8-11)14(17-16)15(18)13-5-3-2-4-6-13/h2-10H,16H2,1H3 |
InChI Key |
ITSGVAWAFQUUEN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=NN)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


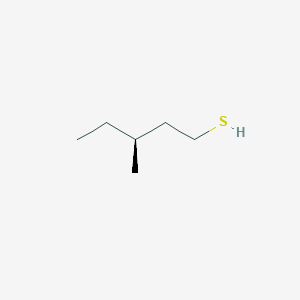


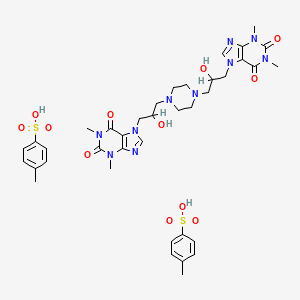
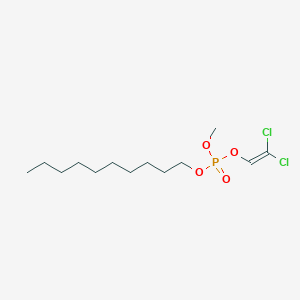

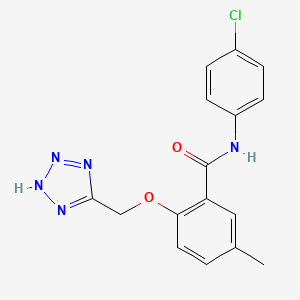
![1,6-Diazabicyclo[4.3.1]decane](/img/structure/B14704343.png)
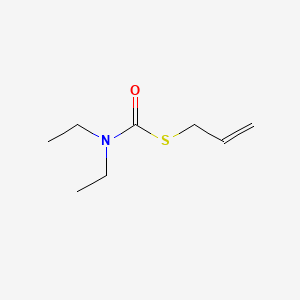
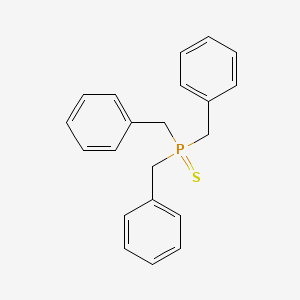
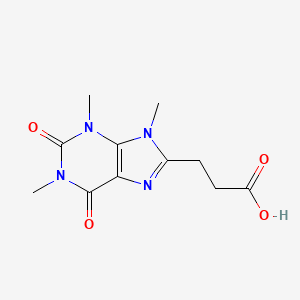
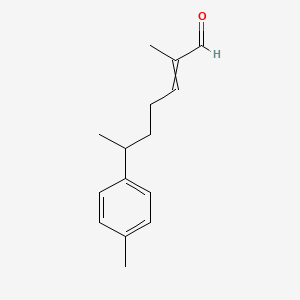
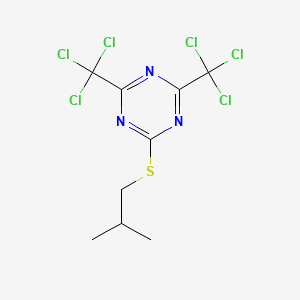
![6-Methyl[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B14704378.png)
